molecular formula C10H12O3 B1595812 1-(2-Methoxyphenoxy)propan-2-one CAS No. 6437-46-3

1-(2-Methoxyphenoxy)propan-2-one

Cat. No. B1595812
CAS RN: 6437-46-3
M. Wt: 180.2 g/mol
InChI Key: GBBBWTDKOLEAOC-UHFFFAOYSA-N
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Description

“1-(2-Methoxyphenoxy)propan-2-one” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as acetonylguaiacol and 1-(2-Methoxyphenoxy)-2-Propanone .


Molecular Structure Analysis

The molecular structure of “1-(2-Methoxyphenoxy)propan-2-one” consists of a propanone (acetone) group attached to a methoxyphenol group . The InChI code for this compound is InChI=1S/C10H12O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“1-(2-Methoxyphenoxy)propan-2-one” has a molecular weight of 180.20 g/mol . It has a computed XLogP3 value of 1.1, indicating its relative hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • 1-(2-Methoxyphenoxy)propan-2-one derivatives have been synthesized and tested for various biological activities, including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. These compounds have also been evaluated for their binding affinities to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors, with some showing antagonist potency comparable to known medications like carvedilol (Groszek et al., 2009).

Application in Lignin Pyrolysis

  • The compound and its derivatives have been studied in the context of lignin pyrolysis. Research on deuterated lignin model dimers, including derivatives of 1-(2-Methoxyphenoxy)propan-2-one, has helped understand radical chain reactions in lignin pyrolysis, particularly the cleavage of β-ether linkages (Watanabe et al., 2015).

Pharmacokinetics Studies

  • In pharmacokinetics, methods have been developed for the simultaneous determination of 1-(2-Methoxyphenoxy)propan-2-one derivatives in rat serum. Such research aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds (Walczak, 2014).

Metabolism by Bacteria

  • The metabolism of lignin model compounds, including 1-(2-Methoxyphenoxy)propan-2-one derivatives, by specific bacterial strains has been explored. Such studies contribute to the understanding of biodegradation processes of lignin and related compounds (Vicuña et al., 1987).

Molecular and Vibrational Analysis

  • Molecular properties and vibrational analyses of derivatives of 1-(2-Methoxyphenoxy)propan-2-one have been studied using techniques like ab initio and density functional theory. Such research provides insights into the electronic structure and reactive sites of these molecules (Sinha et al., 2011).

Future Directions

As for the future directions, it’s hard to predict without specific context. The compound could potentially be explored for various applications based on its chemical structure and properties. Further studies and experiments would be needed to uncover its potential uses .

properties

IUPAC Name

1-(2-methoxyphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBBWTDKOLEAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214583
Record name 2-Propanone, 1-(o-methoxyphenoxy)-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenoxy)propan-2-one

CAS RN

6437-46-3
Record name 2-Propanone, 1-(2-methoxyphenoxy)-
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Record name 2-Propanone, 1-(o-methoxyphenoxy)-
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Record name 6437-46-3
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Record name 2-Propanone, 1-(o-methoxyphenoxy)-
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Record name 1-(2-methoxyphenoxy)propan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Giardinà, M Crucianelli, G Marucci, F Paparelli… - Bioorganic & Medicinal …, 1995 - Elsevier
A series of β-chloroethylamines, structural hybrids of WB 4101, a competitive α 1 -adrenoreceptor antagonist, and phenoxybenzamine, an irreversible α-adrenoreceptor antagonist, has …
Number of citations: 7 www.sciencedirect.com
BS Matsuura - 2015 - deepblue.lib.umich.edu
Described herein are four projects: Chapter 1 will discuss the development of an intermolecular C–H functionalization of indoles with diethyl bromomalonate mediated by the …
Number of citations: 1 deepblue.lib.umich.edu

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